molecular formula C13H14N2O3 B7492201 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea

1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea

Katalognummer B7492201
Molekulargewicht: 246.26 g/mol
InChI-Schlüssel: JQMOGNNUOOXYRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea, also known as BP-897, is a compound that has been extensively studied for its potential therapeutic applications. BP-897 is a selective dopamine D3 receptor antagonist, which makes it an attractive candidate for the treatment of various neurological and psychiatric disorders.

Wirkmechanismus

1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea is a selective dopamine D3 receptor antagonist, which means it blocks the activity of the dopamine D3 receptor in the brain. The dopamine D3 receptor is involved in the regulation of the reward system in the brain, which is implicated in drug addiction and other psychiatric disorders. By blocking the dopamine D3 receptor, 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea may reduce the rewarding effects of drugs of abuse and decrease the risk of relapse.
Biochemical and Physiological Effects
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea has been shown to have both biochemical and physiological effects in animal models. It has been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine and methamphetamine. 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea has also been shown to reduce the locomotor activity and stereotypy induced by psychostimulants in rats. In addition, 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea has been shown to improve cognitive performance in animal models of schizophrenia and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more specific targeting of this receptor. However, one limitation of using 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea is its limited solubility in water, which can make it difficult to administer in some experiments.

Zukünftige Richtungen

There are several future directions for research on 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea. One area of interest is the potential use of 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea in the treatment of drug addiction, particularly for the prevention of relapse. Another area of interest is the potential use of 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea in the treatment of other psychiatric disorders, such as depression, anxiety, and ADHD. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea and its mechanism of action in the brain.

Synthesemethoden

1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea can be synthesized by a multistep process that involves the reaction of 3-(2-bromoethyl)-1,3-benzodioxole with propargylamine, followed by the reaction with N,N'-diisopropylcarbodiimide and 1,3-diphenylurea. The resulting compound is then purified through column chromatography to obtain 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea.

Wissenschaftliche Forschungsanwendungen

1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have potential as a treatment for drug addiction, schizophrenia, and Parkinson's disease. 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea has also been investigated for its potential use in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD).

Eigenschaften

IUPAC Name

1-[1-(1,3-benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-6-14-13(16)15-9(2)10-4-5-11-12(7-10)18-8-17-11/h1,4-5,7,9H,6,8H2,2H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMOGNNUOOXYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)NC(=O)NCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.